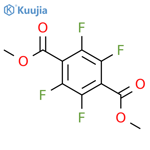

Cas no 79538-03-7 (2,3,5,6-Tetrafluoro-4-methylbenzyl Alcohol)

2,3,5,6-Tetrafluoro-4-methylbenzyl Alcohol 化学的及び物理的性質

名前と識別子

-

- 2,3,5,6-Tetrafluoro-4-Methyl benzyl Alcohol

- 4-Methyl-2,3,5,6-tetrafluorobenzenemethanol

- 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol

- (2,3,5,6-Tetrafluoro-4-methylphenyl)methanol

- 2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol

- 2,3,5,6-Tetrafluoro-4-methylbenzylalcohol

- Benzenemethanol, 2,3,5,6-tetrafluoro-4-methyl-

- (2,3,5,6-tetrafluoro-4-methylphenyl)methan-1-ol

- 2,3,5,6-(Tetrafluoro-4-methylphenyl)methanol;(2,3,5,6-Tetrafluoro-4-methylphenyl)methanol

- TFXOH

- 2,3,5,6-tetrafluoro-4-methylbenyl alcohol

- tetrafl

- 4-methyl-2,3,5,6-tetrafluoro lbenzyl alcohol

- AC-8277

- PJCSTULKVNHEGW-UHFFFAOYSA-N

- MFCD03093260

- FT-0609416

- 2,3,5,6-Tetrafluoro-4-methylbenzenemethanol

- AKOS005258017

- EN300-7365703

- DTXSID50370164

- A839708

- 79538-03-7

- SY018258

- NS00067765

- 2,3,5,6-Tetrafluoro-4-methylbenzyl Alcohol; Benzenemethanol, 2,3,5,6-tetrafluoro-4-methyl-; 2,3,5,6-Tetrafluoro-4-methylbenzenemethanol; 2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol; 4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol

- SCHEMBL359368

- AS-15858

- AM20041185

- Tefluthrin metabolite II

- tetrafluoro-4-methylbenzylalcohol

- 2,3,5,6-Tetrafluoro-4-methylbenzenemethanol (ACI)

- DB-003224

- 2,3,5,6-Tetrafluoro-4-methylbenzyl Alcohol

-

- MDL: MFCD03093260

- インチ: 1S/C8H6F4O/c1-3-5(9)7(11)4(2-13)8(12)6(3)10/h13H,2H2,1H3

- InChIKey: PJCSTULKVNHEGW-UHFFFAOYSA-N

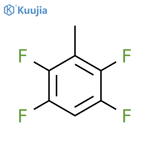

- ほほえんだ: FC1C(C)=C(F)C(F)=C(CO)C=1F

計算された属性

- せいみつぶんしりょう: 194.03500

- どういたいしつりょう: 194.035

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 162

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

- 色と性状: 無色固体

- 密度みつど: 1.4±0.1 g/cm3

- ゆうかいてん: 61-62 ºC

- ふってん: 201.4℃ at 760 mmHg

- フラッシュポイント: 75.6℃

- 屈折率: 1.462

- PSA: 20.23000

- LogP: 2.04370

- ようかいせい: 水に不溶、ベンゼン、トルエンなどの有機溶媒に溶解

- じょうきあつ: No data available

2,3,5,6-Tetrafluoro-4-methylbenzyl Alcohol セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険カテゴリコード: R36/37/38

- セキュリティの説明: S26-S37/39

-

危険物標識:

- セキュリティ用語:S26;S37/39

- リスク用語:R36/37/38

- ちょぞうじょうけん:Store long-term at 2-8°C

2,3,5,6-Tetrafluoro-4-methylbenzyl Alcohol 税関データ

- 税関コード:2942000000

- 税関データ:

中国税関コード:

2906299090概要:

29062999090他の芳香族アルコール。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

29062999090他の芳香族アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

2,3,5,6-Tetrafluoro-4-methylbenzyl Alcohol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T38110-100g |

4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol |

79538-03-7 | 97% | 100g |

¥2909.0 | 2023-09-06 | |

| Fluorochem | 050458-25g |

2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol |

79538-03-7 | 95% | 25g |

£158.00 | 2022-03-01 | |

| Apollo Scientific | PC1220-25g |

4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol |

79538-03-7 | 25g |

£65.00 | 2023-09-01 | ||

| Alichem | A014001206-1g |

2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol |

79538-03-7 | 97% | 1g |

$1445.30 | 2023-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QK203-1g |

2,3,5,6-Tetrafluoro-4-methylbenzyl Alcohol |

79538-03-7 | 97% | 1g |

92.0CNY | 2021-07-14 | |

| Alichem | A014001206-250mg |

2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol |

79538-03-7 | 97% | 250mg |

$480.00 | 2023-09-01 | |

| Alichem | A014001206-500mg |

2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol |

79538-03-7 | 97% | 500mg |

$831.30 | 2023-09-01 | |

| Enamine | EN300-7365703-0.25g |

(2,3,5,6-tetrafluoro-4-methylphenyl)methanol |

79538-03-7 | 95.0% | 0.25g |

$19.0 | 2025-03-11 | |

| Enamine | EN300-7365703-0.05g |

(2,3,5,6-tetrafluoro-4-methylphenyl)methanol |

79538-03-7 | 95.0% | 0.05g |

$19.0 | 2025-03-11 | |

| Enamine | EN300-7365703-0.5g |

(2,3,5,6-tetrafluoro-4-methylphenyl)methanol |

79538-03-7 | 95.0% | 0.5g |

$19.0 | 2025-03-11 |

2,3,5,6-Tetrafluoro-4-methylbenzyl Alcohol 合成方法

ごうせいかいろ 1

ごうせいかいろ 2

ごうせいかいろ 3

ごうせいかいろ 4

ごうせいかいろ 5

1.2 rt

1.3 Reagents: Methanol ; rt; 30 min, rt

2,3,5,6-Tetrafluoro-4-methylbenzyl Alcohol Raw materials

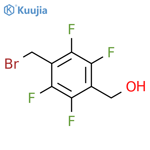

- Benzenemethanol, 4-(bromomethyl)-2,3,5,6-tetrafluoro-

- 1,4-Benzenedicarboxylic acid, 2,3,5,6-tetrafluoro-, dimethyl ester

- Benzene,1,2,4,5-tetrafluoro-3-methyl-

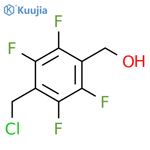

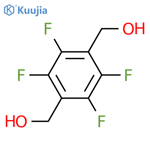

- 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol

- Benzenemethanol, 4-(chloromethyl)-2,3,5,6-tetrafluoro-

2,3,5,6-Tetrafluoro-4-methylbenzyl Alcohol Preparation Products

2,3,5,6-Tetrafluoro-4-methylbenzyl Alcohol サプライヤー

2,3,5,6-Tetrafluoro-4-methylbenzyl Alcohol 関連文献

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

6. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

2,3,5,6-Tetrafluoro-4-methylbenzyl Alcoholに関する追加情報

Introduction to 2,3,5,6-Tetrafluoro-4-methylbenzyl Alcohol (CAS No. 79538-03-7)

2,3,5,6-Tetrafluoro-4-methylbenzyl Alcohol, identified by its Chemical Abstracts Service (CAS) number 79538-03-7, is a fluorinated aromatic alcohol that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to a class of molecules characterized by the presence of multiple fluorine atoms substituting hydrogen atoms on a benzene ring, which imparts unique electronic and steric properties. The introduction of fluorine atoms can significantly alter the chemical reactivity, metabolic stability, and pharmacokinetic profiles of molecules, making such derivatives highly valuable in drug development.

The structural motif of 2,3,5,6-Tetrafluoro-4-methylbenzyl Alcohol consists of a benzene ring substituted with four fluorine atoms at the 2, 3, 5, and 6 positions, along with a methyl group at the 4-position and a hydroxyl group at the 4-position as well. This specific arrangement creates a molecule with enhanced lipophilicity and metabolic stability, which are critical factors in designing bioactive compounds. The presence of fluorine atoms also influences the electronic properties of the aromatic system, potentially affecting its interaction with biological targets.

In recent years, there has been a surge in research focusing on fluorinated aromatic compounds due to their potential applications in medicinal chemistry. The ability to fine-tune the electronic and steric properties of these molecules allows for the development of more potent and selective drug candidates. For instance, studies have demonstrated that fluorine substitution can improve binding affinity to biological targets by modulating hydrophobic interactions and charge distribution. This has led to the exploration of 2,3,5,6-Tetrafluoro-4-methylbenzyl Alcohol as a building block for synthesizing novel pharmacophores.

One notable area where this compound has shown promise is in the development of antiviral agents. The unique structural features of 2,3,5,6-Tetrafluoro-4-methylbenzyl Alcohol make it an attractive candidate for designing inhibitors targeting viral proteases and polymerases. Recent studies have highlighted its role in synthesizing analogs that exhibit enhanced resistance to degradation by enzymatic processes. This property is particularly crucial in antiviral therapy, where maintaining stability under physiological conditions is essential for prolonged activity.

Additionally, the compound has found applications in materials science due to its ability to impart specific properties to polymers and coatings. Fluorinated aromatic alcohols can act as monomers or additives that enhance thermal stability and chemical resistance. For example, research has shown that incorporating 2,3,5,6-Tetrafluoro-4-methylbenzyl Alcohol into polymer matrices can improve their performance under extreme conditions such as high temperatures or corrosive environments. This makes it a valuable component in developing advanced materials for industrial applications.

The synthesis of 2,3,5,6-Tetrafluoro-4-methylbenzyl Alcohol typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include halogenation followed by nucleophilic substitution or metal-catalyzed cross-coupling reactions. The introduction of fluorine atoms often necessitates specialized conditions due to their high electronegativity and reactivity. However, advances in synthetic methodologies have made it possible to produce this compound efficiently on both laboratory and industrial scales.

In terms of biological activity, 2,3,5,6-Tetrafluoro-4-methylbenzyl Alcohol has been investigated for its potential role as an intermediate in synthesizing bioactive molecules. Its benzyl alcohol moiety is a well-known pharmacophore that can participate in various biochemical interactions. For instance, it has been used in the synthesis of protease inhibitors targeting diseases such as cancer and inflammation. The fluorinated aromatic ring further enhances its utility by providing additional interaction points with biological targets.

Recent research has also explored the use of 2,3,5,6-Tetrafluoro-4-methylbenzyl Alcohol in developing fluorescent probes for cellular imaging. Fluorinated aromatic compounds are known for their ability to emit light when excited by UV or visible light sources. This property makes them ideal candidates for creating probes that can visualize biological processes within living cells. Studies have demonstrated successful applications in tracking protein-protein interactions and monitoring metabolic pathways using derivatives of this compound.

The industrial significance of 2,3,5,6-Tetrafluoro-4-methylbenzyl Alcohol cannot be overstated. Its versatility as a building block for pharmaceuticals and advanced materials underscores its importance in modern chemistry. As research continues to uncover new applications for fluorinated aromatic compounds like this one، industries are likely to see increased demand for high-quality synthetic intermediates capable of meeting stringent purity standards.

In conclusion,2,3,5,6-Tetrafluoro-4-methylbenzyl Alcohol (CAS No.79538—03—7) represents a fascinating example of how structural modifications can lead to novel applications across multiple disciplines.Its unique combination of electronic、steric,and metabolic properties makes it an invaluable asset for researchers working on drug development、materials science,and beyond.As our understanding of fluorinated organic chemistry evolves,we can expect even more innovative uses for this remarkable compound.

79538-03-7 (2,3,5,6-Tetrafluoro-4-methylbenzyl Alcohol) 関連製品

- 67640-33-9(2,3,5-Trifluorobenzyl Alcohol)

- 19064-18-7(2,6-Difluorobenzyl alcohol)

- 75853-18-8(2,3-Difluorobenzyl alcohol)

- 56456-47-4((2,4-difluorophenyl)methanol)

- 75853-20-2((2,5-difluorophenyl)methanol)

- 114152-19-1(2,3,6-Trifluorobenzyl Alcohol)

- 53072-18-7(2,3,4,5-Tetrafluorobenzyl alcohol)

- 440-60-8((Hydroxymethyl)pentafluorobenzene)

- 144284-25-3(2,4,5-Trifluorobenzyl alcohol)

- 4084-38-2(2,3,5,6-Tetrafluorobenzyl alcohol)